Ropinirole-d7 Hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

A four-step, three-stage synthesis of the API ropinirole hydrochloride has been developed from a commercially available naphthalene derivative . The new route has half the step-count and twice the overall yield of the current manufacturing process .Molecular Structure Analysis

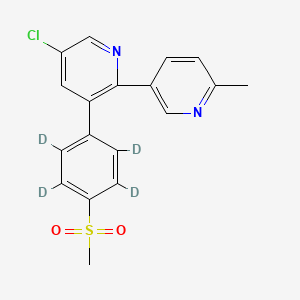

Ropinirole-d7 Hydrochloride has a molecular formula of C16H18D7ClN2O . Its molecular weight is 303.88 .Chemical Reactions Analysis

Ropinirole-d7 Hydrochloride is intended for use as an internal standard for the quantification of ropinirole by GC- or LC-MS . It is selective for dopamine D2 over D1 receptors .Applications De Recherche Scientifique

1. Development of Self-Nanoemulsifying Drug Delivery System Ropinirole-d7 Hydrochloride has been used in the development of a self-nanoemulsifying drug delivery system . This system aims to improve the oral bioavailability of Ropinirole, which is limited due to substantial first-pass metabolism . The system avoids hepatic first-pass metabolism by increasing lymphatic uptake .

2. Treatment of Amyotrophic Lateral Sclerosis (ALS) Ropinirole-d7 Hydrochloride has been studied for its potential application in the treatment of Amyotrophic Lateral Sclerosis (ALS) . A study demonstrated that Ropinirole attenuated ALS-specific pathological phenotypes . The safety and feasibility of Ropinirole in ALS patients were assessed to verify its efficacy .

Pharmaceutical Research

Ropinirole-d7 Hydrochloride finds its primary application in the realm of pharmaceutical research . It serves as a valuable tool for scientists exploring new therapeutic avenues .

Structure Elucidation and Mechanistic Study

Ropinirole-d7 Hydrochloride has been used in structure elucidation and mechanistic studies . It helps in understanding the structure and function of new compounds .

Mécanisme D'action

Ropinirole-d7 Hydrochloride, also known as Ropinirole-d7 HCl, is a deuterium-labeled variant of Ropinirole . This compound has been used in the treatment of Parkinson’s disease and Restless Legs Syndrome .

Target of Action

Ropinirole-d7 HCl primarily targets the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes . The D2 and D3 receptors are part of the dopamine system, which plays a crucial role in the regulation of movement, mood, and reward.

Mode of Action

Ropinirole-d7 HCl acts as a non-ergoline dopamine agonist . It stimulates the D2 and D3 receptors, mimicking the effects of dopamine . This stimulation is believed to be responsible for its therapeutic effects in conditions like Parkinson’s disease and Restless Legs Syndrome .

Biochemical Pathways

It is known that the drug’s stimulation of d2 and d3 receptors can influence various functions in the central nervous system . The activation of these receptors can help restore dopamine levels and improve motor symptoms such as tremors, rigidity, and bradykinesia .

Pharmacokinetics

Ropinirole-d7 HCl is rapidly absorbed after oral administration, reaching peak concentration in approximately 1-2 hours . The half-life of the blood concentration is about 5-7 hours . The compound is extensively metabolized in the liver via the CYP1A2 enzyme to inactive metabolites . Less than 10% of the drug is excreted unchanged in the urine .

Result of Action

The stimulation of D2 and D3 receptors by Ropinirole-d7 HCl can lead to various molecular and cellular effects. These include the improvement of motor symptoms in Parkinson’s disease and the reduction of uncomfortable sensations in Restless Legs Syndrome . In some cases, Ropinirole-d7 HCl has been shown to normalize prolactin concentrations .

Action Environment

The action, efficacy, and stability of Ropinirole-d7 HCl can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by the patient’s age, gender, renal and hepatic function, and smoking habits . Additionally, the presence of food can delay the time to peak concentration .

Safety and Hazards

Ropinirole-d7 Hydrochloride is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . Some people taking ropinirole have fallen asleep during normal daytime activities such as working, talking, eating, or driving . You may have increased sexual urges, unusual urges to gamble, or other intense urges while taking ropinirole .

Orientations Futures

Ropinirole-d7 Hydrochloride is used to treat symptoms of Parkinson’s disease (stiffness, tremors, muscle spasms, and poor muscle control) and restless legs syndrome (RLS) . Only immediate-release ropinirole (Requip) is approved to treat either Parkinson symptoms or RLS . Extended-release ropinirole (Requip XL) is approved only to treat Parkinson symptoms . Future research may focus on improving the delivery and effectiveness of this medication.

Propriétés

IUPAC Name |

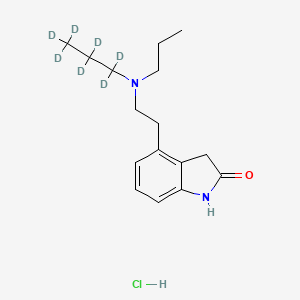

4-[2-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXHAEQXIBQUEZ-DWPKPNNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)